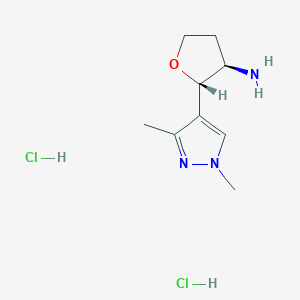
(2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2N3O and its molecular weight is 254.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride is a synthetic molecule characterized by its unique oxolane structure and a dimethylpyrazole moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity is crucial for exploring its therapeutic potential.
- Molecular Formula : C9H17Cl2N3O
- Molecular Weight : 254.15 g/mol
- CAS Number : 1969288-54-7
| Property | Value |
|---|---|
| Molecular Formula | C9H17Cl2N3O |
| Molecular Weight | 254.15 g/mol |
| CAS Number | 1969288-54-7 |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Compounds with similar structures often exhibit properties such as:
- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors, which may influence neurological functions.
Research indicates that the dimethylpyrazole moiety can enhance the compound's affinity for various biological targets, potentially leading to significant pharmacological effects.
In Vitro Assays
Recent studies have evaluated the biological activity of (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride through various in vitro assays:
- Antioxidant Activity : The compound demonstrated moderate antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
- Enzyme Inhibition : Preliminary results suggest that the compound may inhibit certain enzymes linked to neurodegenerative diseases, similar to other pyrazole derivatives.
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- A study focused on the neuroprotective effects of pyrazole derivatives indicated that compounds similar to (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine could effectively reduce neuronal cell death induced by oxidative stress .
- Another investigation explored the anti-inflammatory effects of pyrazole-based compounds, where it was found that they significantly reduced pro-inflammatory cytokine production in vitro .
Comparative Analysis with Related Compounds
To better understand the biological activity of (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amine; dihydrochloride, a comparison with structurally related compounds was conducted:
| Compound Name | Biological Activity |
|---|---|
| (2S,3R)-2-(1,3-Dimethylpyrazol-4-yl)oxolan-3-amide | Moderate enzyme inhibition |
| (2S,3R)-2-(1,5-Dimethylpyrazol-4-yl)oxolan | Stronger antioxidant properties |
| (1H-Pyrazole derivatives) | Enhanced neuroprotective effects |
Propiedades
IUPAC Name |
(2S,3R)-2-(1,3-dimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-6-7(5-12(2)11-6)9-8(10)3-4-13-9;;/h5,8-9H,3-4,10H2,1-2H3;2*1H/t8-,9+;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZAAUDJHNBUFV-BPRGXCPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2C(CCO2)N)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1[C@H]2[C@@H](CCO2)N)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













